4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline
Overview
Description
4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of a broader class of thiazole derivatives known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The compound’s thiazole ring can participate in electrophilic and nucleophilic substitution reactions, potentially affecting enzyme activity and protein function . Additionally, this compound may bind to specific receptors or transporters, influencing cellular signaling pathways and metabolic processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival. By influencing these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell function and behavior. For instance, it may induce apoptosis in cancer cells or enhance the immune response in immune cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound may inhibit the activity of certain kinases, leading to changes in phosphorylation states and downstream signaling events. Additionally, this compound may interact with DNA or RNA, affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it may degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and metabolic adaptation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage . Careful dosage optimization is essential to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions. These metabolic processes can influence the compound’s bioavailability and activity. Additionally, this compound may affect metabolic flux and metabolite levels, potentially altering cellular energy balance and redox status .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization. Binding proteins, such as serum albumin, can also affect the compound’s distribution and bioavailability . These interactions determine the compound’s accumulation in specific tissues and its overall pharmacokinetic profile.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall efficacy. For example, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization may affect cellular energy metabolism .
Preparation Methods
The synthesis of 4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline typically involves the reaction of 4-fluoroaniline with 2-methyl-1,3-thiazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Chemical Reactions Analysis
4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Due to its potential anticancer properties, it is studied for its effects on various cancer cell lines.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar compounds to 4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
What sets this compound apart is its unique combination of a fluorine atom and a thiazole ring, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2S/c1-8-14-11(7-15-8)6-13-10-4-2-9(12)3-5-10/h2-5,7,13H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNRRJSFSMITPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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